

An In-Depth Technical Guide to 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid

Cat. No.: B1331200

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-7-methoxyquinoline-3-carboxylic acid is a member of the quinolone family, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of the available information on **4-Hydroxy-7-methoxyquinoline-3-carboxylic acid**, focusing on its discovery and history, physicochemical properties, a detailed examination of its probable synthetic route via the Gould-Jacobs reaction, and a discussion of the known biological significance of the broader 4-hydroxyquinoline-3-carboxylic acid scaffold. While specific biological data for this particular derivative is not extensively available in the public domain, this guide serves as a foundational resource for researchers interested in its synthesis and potential applications.

Introduction

Quinolone derivatives have long been a cornerstone of pharmaceutical research and development, with applications ranging from antibacterial to anticancer agents. The 4-hydroxyquinoline-3-carboxylic acid moiety, in particular, is a key pharmacophore found in numerous bioactive molecules. This document focuses on a specific derivative, **4-Hydroxy-7-methoxyquinoline-3-carboxylic acid**, providing a detailed account of its chemical nature and synthetic methodology.

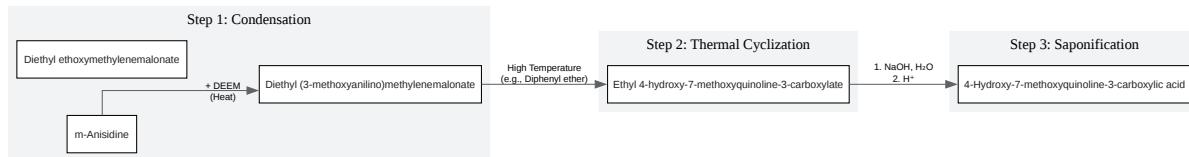
Discovery and History

Detailed information regarding the specific discovery and historical milestones of **4-Hydroxy-7-methoxyquinoline-3-carboxylic acid** is not readily available in surveyed literature. However, the broader class of 4-hydroxyquinolines has been known since the late 19th and early 20th centuries. The development of synthetic methods like the Gould-Jacobs reaction in 1939 provided a systematic approach to accessing a wide variety of substituted quinolones, likely including the methoxy-substituted derivative.[1][2] The primary route for synthesizing such compounds is the Gould-Jacobs reaction, which involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate followed by cyclization and hydrolysis.[1]

Physicochemical Properties

A summary of the key physicochemical properties of **4-Hydroxy-7-methoxyquinoline-3-carboxylic acid** is presented in Table 1, with data compiled from comprehensive chemical databases.[3]

Property	Value
Molecular Formula	C ₁₁ H ₉ NO ₄
Molecular Weight	219.19 g/mol
CAS Number	28027-17-0
IUPAC Name	7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Appearance	Solid (predicted)
Melting Point	Not reported
Boiling Point	Not reported
Solubility	Not reported


Table 1: Physicochemical properties of **4-Hydroxy-7-methoxyquinoline-3-carboxylic acid**.

Synthesis

The most probable and widely accepted method for the synthesis of **4-Hydroxy-7-methoxyquinoline-3-carboxylic acid** is the Gould-Jacobs reaction.[1][2] This multi-step process is a reliable method for the preparation of 4-hydroxyquinoline derivatives.

Gould-Jacobs Reaction Pathway

The synthesis proceeds through three main stages: condensation, thermal cyclization, and saponification.

[Click to download full resolution via product page](#)

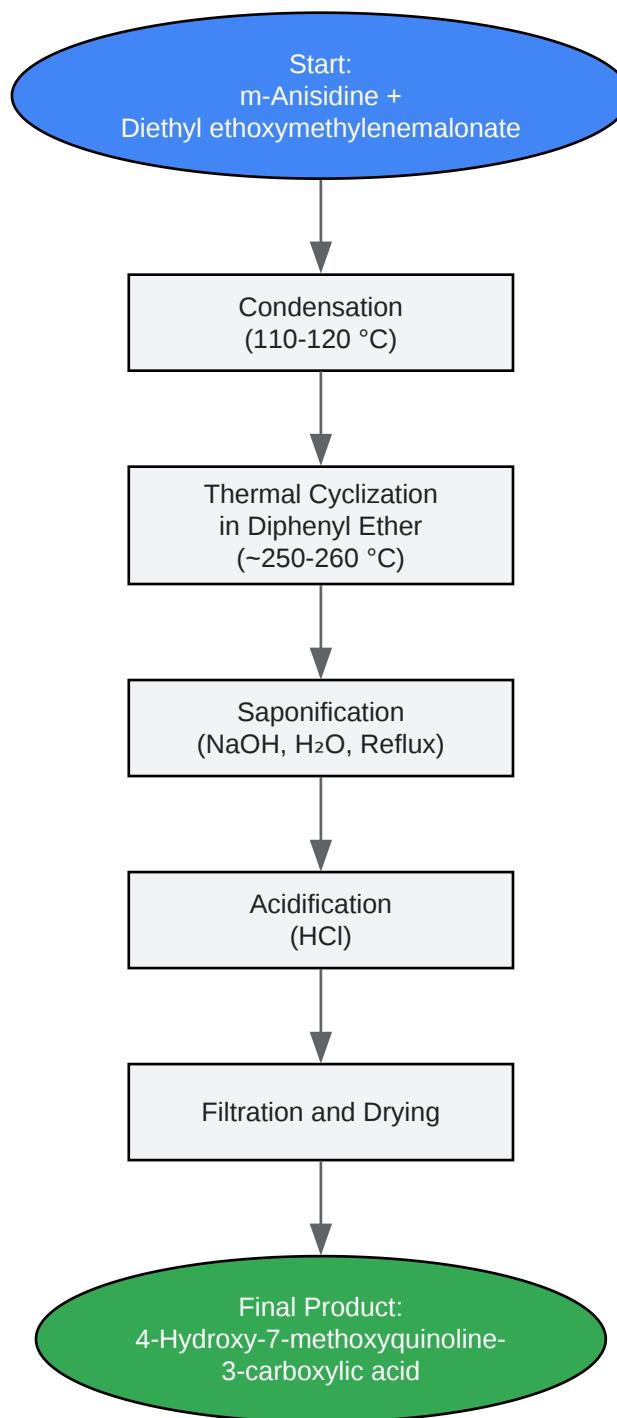
Caption: General pathway for the Gould-Jacobs synthesis of **4-Hydroxy-7-methoxyquinoline-3-carboxylic acid**.

Detailed Experimental Protocol (Probable Method)

While a specific protocol for this exact molecule is not detailed in the literature, the following is a generalized experimental procedure based on the well-established Gould-Jacobs reaction.

Step 1: Condensation of m-Anisidine and Diethyl Ethoxymethylenemalonate (DEEM)

- In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, combine equimolar amounts of m-anisidine and diethyl ethoxymethylenemalonate.
- Heat the mixture with stirring at 110-120 °C for 1-2 hours.


- The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature. The intermediate, diethyl (3-methoxyanilino)methylenemalonate, may crystallize upon cooling or can be used directly in the next step.

Step 2: Thermal Cyclization

- Dissolve the crude intermediate from Step 1 in a high-boiling point solvent, such as diphenyl ether.
- Heat the solution to reflux (approximately 250-260 °C) for 30-60 minutes.
- The cyclized product, ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, will precipitate out of the solution upon cooling.
- The precipitate can be collected by filtration and washed with a non-polar solvent like hexane to remove the diphenyl ether.

Step 3: Saponification

- Suspend the collected ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).
- Heat the mixture to reflux until the ester is completely hydrolyzed (monitor by TLC).
- Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.
- The final product, **4-Hydroxy-7-methoxyquinoline-3-carboxylic acid**, will precipitate out of the solution.
- Collect the solid by filtration, wash with cold water, and dry under vacuum.

[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for the synthesis of **4-Hydroxy-7-methoxyquinoline-3-carboxylic acid**.

Biological Activity and Potential Applications

Specific quantitative biological data for **4-Hydroxy-7-methoxyquinoline-3-carboxylic acid**, such as IC_{50} or K_i values, are not available in the public scientific literature. However, the 4-quinolone-3-carboxylic acid scaffold is a well-known pharmacophore with a broad range of biological activities.

Derivatives of 4-quinolone-3-carboxylic acid have been extensively investigated and developed as:

- **Antibacterial Agents:** This is the most prominent application, with the fluoroquinolones being a major class of antibiotics. They primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV.
- **Anticancer Agents:** Certain quinolone derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of topoisomerases and receptor tyrosine kinases.
- **Antiviral Agents:** Some quinolones have been explored for their antiviral activities, particularly against HIV.
- **Enzyme Inhibitors:** The quinolone scaffold has been utilized to design inhibitors for a variety of enzymes, including kinases and integrases.

Given the established biological importance of this chemical class, **4-Hydroxy-7-methoxyquinoline-3-carboxylic acid** represents a valuable scaffold for further chemical modification and biological evaluation in drug discovery programs. The methoxy group at the 7-position can influence the pharmacokinetic and pharmacodynamic properties of the molecule.

Conclusion

4-Hydroxy-7-methoxyquinoline-3-carboxylic acid is a quinolone derivative with a well-defined chemical structure and a probable synthetic route via the Gould-Jacobs reaction. While specific details of its discovery and a comprehensive biological profile are yet to be published, its structural similarity to a wide range of biologically active compounds makes it a molecule of interest for medicinal chemists and drug discovery professionals. This guide provides a solid foundation for researchers wishing to synthesize and explore the potential therapeutic applications of this compound and its derivatives. Further research is warranted to fully elucidate its biological activities and potential as a lead compound in various disease areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid | C11H9NO4 | CID 257714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1331200#discovery-and-history-of-4-hydroxy-7-methoxyquinoline-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com